Bufuralol hydrochloride
Overview
Description
Bufuralol hydrochloride is a potent non-selective β-adrenoceptor blocking agent. It is primarily used in research settings to study the activity of cytochrome P450 enzymes, particularly CYP2D6 . This compound is known for its partial agonist activity and is often used as a probe substrate in various pharmacological studies .
Mechanism of Action
Target of Action
The primary target of Bufuralol hydrochloride is the β-adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in the ‘fight or flight’ response by mediating the effects of epinephrine and norepinephrine .
Mode of Action
This compound acts as an antagonist at the β-adrenergic receptor This blocking action inhibits the normal sympathetic response, leading to effects such as reduced heart rate and blood pressure .
Biochemical Pathways
The main metabolic pathway for this compound involves aromatic hydroxylation . This process adds a hydroxyl group to the aromatic ring of the molecule, increasing its polarity and making it more water-soluble. This aids in the excretion of the drug from the body .
Pharmacokinetics
It is known that the compound is metabolized primarily by theCYP2D6 enzyme . The elimination half-life of this compound is shorter than that of its (+)-isomer, but similar to the racemate . Both isomers are cleared almost entirely by metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on β-adrenergic receptors. By blocking these receptors, it inhibits the normal sympathetic response, leading to effects such as reduced heart rate and blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the activity of the CYP2D6 enzyme, which metabolizes this compound, can be influenced by factors such as genetic polymorphisms, age, and the presence of other drugs . These factors can affect the rate at which this compound is metabolized and cleared from the body, thereby influencing its efficacy and potential side effects.
Biochemical Analysis
Biochemical Properties
Bufuralol hydrochloride interacts with β1 and β2 receptors . It is known to decrease isoproterenol peripheral resistance . The compound is metabolized by CYP2D6 , indicating its interaction with this enzyme.
Cellular Effects
This compound, as a non-specific β-receptor inhibitor, can influence cell function by modulating the activity of β1 and β2 receptors . These receptors are involved in various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on β1 and β2 adrenergic receptors . It binds to these receptors, inhibiting their activity and thereby modulating cellular responses to adrenergic signals .
Metabolic Pathways
This compound is metabolized by CYP2D6 . The main metabolic pathway for (−)-bufuralol is aromatic hydroxylation, whereas the principal route for (+)-bufuralol is conjugation . Both isomers also undergo aliphatic hydroxylation .
Preparation Methods
Bufuralol hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as methanol or ethanol and are carried out at room temperature . Industrial production methods may involve more complex procedures to ensure high purity and yield, including crystallization and purification steps .
Chemical Reactions Analysis
Bufuralol hydrochloride undergoes various chemical reactions, including:
Oxidation: Bufuralol can be hydroxylated at the 1’ position by cytochrome P450 enzymes, particularly CYP2D6. This reaction typically requires NADPH as a cofactor.
Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: Bufuralol can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include NADPH, cytochrome P450 enzymes, and various solvents such as methanol and ethanol. Major products formed from these reactions include 4-hydroxybufuralol and 6-hydroxybufuralol .
Scientific Research Applications
Bufuralol hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Bufuralol hydrochloride is unique due to its non-selective β-adrenoceptor blocking activity and partial agonist properties . Similar compounds include:
Propranolol: A non-selective β-adrenoceptor blocker with no partial agonist activity.
Metoprolol: A selective β1-adrenoceptor blocker with no partial agonist activity.
Atenolol: Another selective β1-adrenoceptor blocker with no partial agonist activity.
This compound stands out due to its partial agonist activity and its use as a probe substrate for studying cytochrome P450 enzyme activity .
Properties
IUPAC Name |
2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBONRGCLLBWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54340-62-4 (Parent) | |
Record name | Bufuralol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50975052 | |
Record name | Bufuralol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60398-91-6, 59652-29-8 | |
Record name | Bufuralol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60398-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufuralol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufuralol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufuralol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-α-[[(tert-butyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFURALOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66IY7Q7S4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the hemodynamic effects of Bufuralol HCl compared to other beta-blockers like Pindolol?
A2: Both Bufuralol HCl and Pindolol are β-blockers, but they exhibit different hemodynamic profiles. While Pindolol typically increases peripheral resistance initially, Bufuralol HCl induces a decrease in peripheral resistance immediately after intravenous administration [, ]. During exercise, Pindolol leads to an increase in peripheral resistance, whereas Bufuralol HCl maintains a constant peripheral resistance despite reducing cardiac output []. This difference might be attributed to Bufuralol HCl's unique effect on peripheral resistance, independent of its peripheral β-receptor blocking action [].
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